molecular formula C14H19N5O2 B5033044 MFCD11843073

MFCD11843073

Cat. No.: B5033044
M. Wt: 289.33 g/mol
InChI Key: XBVQOBIEYBMXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD11843073 is a chemical compound identified by its unique MDL number It is used in various scientific research applications due to its distinct chemical properties

Preparation Methods

The preparation of MFCD11843073 involves several synthetic routes and reaction conditions. Common methods include:

    Solid-phase synthesis: This method involves the sequential addition of reactants to a solid support, allowing for the efficient synthesis of complex molecules.

    Solution-phase synthesis: This method involves the reaction of dissolved reactants in a solvent, often under controlled temperature and pressure conditions.

    Industrial production: Large-scale production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

MFCD11843073 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Major products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD11843073 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions, including synthesis and catalysis.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific diseases.

    Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of MFCD11843073 involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, modulating their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

MFCD11843073 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    MFCD11790386: This compound has a similar structure and is used in similar applications, but may have different reactivity and properties.

    Other related compounds: Various other compounds with similar functional groups or structural motifs may also be compared to understand the unique features of this compound.

Properties

IUPAC Name

5-amino-1-(4-ethoxyphenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-21-11-7-5-10(6-8-11)19-13(15)12(17-18-19)14(20)16-9(2)3/h5-9H,4,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVQOBIEYBMXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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